2,3-Difluoro-6-methoxyphenylacetic acid
Description
Historical Context and Evolution of Substituted Phenylacetic Acids in Synthetic Chemistry
The journey of phenylacetic acid and its derivatives in synthetic chemistry is a rich narrative that dates back to the early days of organic synthesis. Phenylacetic acid itself is a naturally occurring auxin, a class of plant hormones, and has been a subject of study for its biological activity. google.com However, it is the synthetic derivatization of the phenylacetic acid scaffold that has unlocked its vast potential.
In the mid-20th century, the discovery of the anti-inflammatory properties of certain phenylacetic acid derivatives, such as diclofenac, marked a significant milestone. This spurred extensive research into how modifying the substituents on the phenyl ring could modulate biological activity. Chemists began to explore the introduction of various functional groups, including halogens, alkyls, and alkoxy groups, to fine-tune the steric and electronic properties of these molecules. The overarching goal has been to enhance potency, selectivity, and pharmacokinetic profiles while minimizing adverse effects. Synthetic methodologies have also evolved, with the development of more efficient and selective ways to construct these substituted aromatic systems, including cross-coupling reactions and direct C-H functionalization.
Structural Characteristics and Functional Group Analysis of 2,3-Difluoro-6-methoxyphenylacetic Acid
The molecular structure of this compound is characterized by a benzene (B151609) ring substituted with two fluorine atoms, a methoxy (B1213986) group, and an acetic acid moiety. The fluorine atoms are located at the 2 and 3 positions of the phenyl ring, the methoxy group at the 6 position, and the acetic acid group at the 1 position.
The key functional groups that define the reactivity and properties of this molecule are:
Carboxylic Acid (-COOH): This group is acidic and can participate in a variety of reactions, including esterification, amidation, and salt formation. It is also a key site for hydrogen bonding, which influences the compound's physical properties such as melting point and solubility.
Aromatic Ring (Phenyl): The benzene ring is a planar, electron-rich system that can undergo electrophilic aromatic substitution reactions. The substituents on the ring (fluorine and methoxy groups) will direct the position of any further substitution.
Fluorine Atoms (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. The presence of two fluorine atoms enhances this effect.
Methoxy Group (-OCH3): The methoxy group is an electron-donating group through resonance, which can influence the electron density of the aromatic ring.
The interplay of these functional groups results in a unique set of physicochemical properties for this compound.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 2,6-Difluoro-4-methoxyphenylacetic acid | 3,4-Difluoro-2-methoxyphenylacetic acid |
| Molecular Formula | C₉H₈F₂O₃ | C₉H₈F₂O₃ | C₉H₈F₂O₃ |
| Molecular Weight | 202.16 g/mol | 202.16 g/mol | 202.15 g/mol nih.gov |
| Appearance | Solid (predicted) | White to Yellow Solid | - |
| Melting Point | - | 138-141 °C | - |
| Storage Temperature | - | 2-8 °C | - |
Note: Experimental data for this compound is not widely available in public literature; therefore, some properties are based on predictions or data from closely related isomers.
Overview of Academic Research Trajectories for Fluorinated Arylacetic Acids
The field of organofluorine chemistry has experienced exponential growth in recent decades, with a significant portion of research dedicated to the synthesis and application of fluorinated arylacetic acids. The academic research trajectories in this area can be broadly categorized as follows:
Development of Novel Synthetic Methods: A primary focus of research is the development of efficient and regioselective methods for the introduction of fluorine atoms onto aromatic rings. This includes both electrophilic and nucleophilic fluorination strategies. The synthesis of fluorinated arylacetic acids often involves multi-step sequences, and researchers are constantly seeking to improve yields and reduce the number of synthetic steps.
Medicinal Chemistry and Drug Discovery: Fluorinated arylacetic acids are highly valued as building blocks in drug discovery. The incorporation of fluorine can enhance a drug candidate's metabolic stability by blocking sites of oxidative metabolism. Furthermore, the electronic effects of fluorine can improve binding affinity to biological targets and alter the pKa of nearby functional groups, which can impact absorption and distribution. Research in this area often involves the synthesis of libraries of fluorinated arylacetic acid derivatives for biological screening.
Materials Science: The unique electronic properties of fluorinated organic compounds make them attractive for applications in materials science. Fluorinated arylacetic acids and their derivatives are being investigated for their potential use in the development of liquid crystals, polymers, and other advanced materials. The high electronegativity and polarity of the C-F bond can lead to desirable properties such as thermal stability and specific optical or electronic characteristics.
While specific research on this compound is not extensively documented in publicly accessible literature, its structure suggests it would be a compound of interest within these established research trajectories. Its synthesis and properties would likely be explored in the context of creating novel pharmaceutical intermediates or functional materials.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-difluoro-6-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-14-7-3-2-6(10)9(11)5(7)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSVPCOXZRUNQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275184 | |
| Record name | 2,3-Difluoro-6-methoxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886501-88-8 | |
| Record name | 2,3-Difluoro-6-methoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluoro-6-methoxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of 2,3 Difluoro 6 Methoxyphenylacetic Acid
Established Synthetic Pathways and Reaction Schemes
Traditional synthetic routes for fluorinated aromatics often rely on multi-step processes that begin with appropriately substituted precursors. These pathways are designed to precisely control the regioselectivity of the fluorination and subsequent functional group manipulations.
Approaches Involving Cyclization of Carboxylic Acid Precursors
Synthetic strategies that employ the cyclization of carboxylic acid precursors are common for creating various heterocyclic and carbocyclic systems. For instance, the synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid involves an intramolecular cyclization step. researchgate.net However, specific synthetic routes for 2,3-Difluoro-6-methoxyphenylacetic acid that utilize the cyclization of a carboxylic acid precursor are not prominently detailed in the surveyed scientific literature.
Carbonylation Strategies from Halogenated Aromatic Intermediates (e.g., 2,3-difluoro toluene (B28343) derivatives)
A well-established method for synthesizing phenylacetic acids involves the carbonylation of benzyl (B1604629) halides. This approach has been successfully applied to the synthesis of the closely related compound, 2,3-difluorophenylacetic acid. chemicalbook.com The process begins with 2,3-difluoro toluene, which undergoes photohalogenation to produce 2,3-difluoro benzyl halide. This intermediate is then subjected to carbonylation to yield the final acid. chemicalbook.com
This strategy can be logically extended to prepare this compound. The synthesis would commence with a suitable precursor, such as 3,4-difluoroanisole (B48514). A crucial intermediate, 2,3-difluoro-6-methoxybenzaldehyde, can be synthesized from 3,4-difluoroanisole through a process of ortho-lithiation followed by formylation with N,N-dimethylformamide, achieving a high yield of 95%. google.com From this aldehyde, the synthesis can proceed through the necessary transformations to create a benzyl halide, which is then carbonylated.
The proposed pathway is outlined in the table below:
| Step | Reaction | Starting Material | Key Reagent(s) | Intermediate/Product |
| 1 | Ortho-lithiation & Formylation | 3,4-Difluoroanisole | 1. Diisopropylaminolithium 2. N,N-Dimethylformamide | 2,3-Difluoro-6-methoxybenzaldehyde |
| 2 | Reduction | 2,3-Difluoro-6-methoxybenzaldehyde | Sodium borohydride (B1222165) (or similar reducing agent) | 2,3-Difluoro-6-methoxybenzyl alcohol |
| 3 | Halogenation | 2,3-Difluoro-6-methoxybenzyl alcohol | Thionyl chloride (or similar halogenating agent) | 2,3-Difluoro-6-methoxybenzyl chloride |
| 4 | Carbonylation | 2,3-Difluoro-6-methoxybenzyl chloride | Carbon monoxide, catalyst (e.g., cobalt carbonyl) | This compound |
This multi-step process represents a rational and established approach for the synthesis of substituted phenylacetic acids, leveraging the reliability of carbonylation reactions on halogenated aromatic intermediates.
Exploration of Novel and Enhanced Synthetic Routes
The field of organofluorine chemistry is continually evolving, with ongoing research focused on developing more efficient, selective, and environmentally benign synthetic methods. chemicalbook.com While many traditional fluorination methods can be limited by harsh conditions or the use of hazardous reagents, significant progress has been made in recent years. chemicalbook.com Novel synthetic strategies often focus on late-stage fluorination or the use of new catalytic systems to improve yields and reduce waste. The development of new methods for creating C-F bonds and for the functionalization of fluorinated aromatic rings represents a promising area for enhancing the synthesis of compounds like this compound.
Principles of Green Chemistry in the Synthesis of Fluorinated Aromatic Compounds
Green chemistry principles are increasingly being applied to the synthesis of fluorinated aromatic compounds to minimize environmental impact. chemicalbook.comnih.gov A primary goal is to reduce or eliminate the use of hazardous substances. nih.gov For example, traditional fluorinating agents like antimony trifluoride (SbF₃) and hydrogen fluoride (B91410) (HF) are hazardous, and their use generates significant by-products. chemicalbook.com
Modern green approaches in fluorine chemistry include:
Solvent-Free Reactions: The development of solid-state mechanochemical protocols for aromatic nucleophilic fluorination (SNAF) eliminates the need for toxic, high-boiling point solvents like dimethylsulfoxide (DMSO). nih.gov These solid-state methods can be faster, more energy-efficient, and operate under ambient conditions without requiring inert atmospheres. nih.gov
Use of Safer Reagents: Research focuses on replacing hazardous reagents with safer alternatives. For instance, a method for synthesizing sulfonyl fluorides uses potassium fluoride (KF) and a highly reactive but easily handled reagent, producing only non-toxic salts as by-products.
Improved Atom Economy: The ideal "green" process maximizes the incorporation of all materials used in the process into the final product. chemicalbook.com This contrasts with some traditional methods where the use of certain fluorinating reagents is not atom-economic. chemicalbook.com
By embracing these principles, the chemical industry aims to develop synthetic routes that are not only efficient and cost-effective but also safer and more sustainable. nih.gov
Chemical Reactivity and Derivatization Strategies of 2,3 Difluoro 6 Methoxyphenylacetic Acid
Functional Group Transformations at the Acetic Acid Moiety
The acetic acid functional group of 2,3-Difluoro-6-methoxyphenylacetic acid is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives. Standard transformations of the carboxylic acid moiety, such as esterification and amidation, are fundamental strategies to alter the compound's physicochemical properties and to incorporate it into larger molecular frameworks.
Esterification of this compound converts the polar carboxylic acid group into a less polar ester group, a transformation that is crucial for various applications, including the synthesis of fine chemicals and pharmaceutical intermediates. This reaction is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. organic-chemistry.org Alternative methods employ dehydrating agents or the use of more reactive carboxylic acid derivatives to facilitate the reaction, particularly with sterically hindered alcohols. medcraveonline.com The choice of alcohol dictates the properties of the resulting ester, enabling the creation of a diverse library of compounds from a single precursor.
For instance, reaction with simple alcohols like methanol (B129727) or ethanol (B145695) yields volatile methyl or ethyl esters, while reaction with more complex alcohols can introduce additional functional groups. The reaction conditions can be tailored to optimize yield and purity. organic-chemistry.org
Table 1: Examples of Esterification Reactions
| Reactant (Alcohol) | Catalyst/Conditions | Product |
|---|---|---|
| Methanol | H₂SO₄ (catalytic), Reflux | Methyl 2-(2,3-difluoro-6-methoxyphenyl)acetate |
| Ethanol | HCl (gas), Heat | Ethyl 2-(2,3-difluoro-6-methoxyphenyl)acetate |
| Benzyl (B1604629) alcohol | Dicyclohexylcarbodiimide (B1669883) (DCC), DMAP | Benzyl 2-(2,3-difluoro-6-methoxyphenyl)acetate |
Amide Formation and Related Condensation Reactions
The synthesis of amides from this compound is another key derivatization strategy. Amide bonds are notably stable and are a cornerstone of peptide and medicinal chemistry. The most direct method involves the thermal condensation of the carboxylic acid with an amine at high temperatures, driving the reaction by the removal of water. rsc.org However, to achieve higher yields and milder reaction conditions, coupling agents are frequently employed. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond. nih.gov This method allows for the coupling of the acid with a vast range of primary and secondary amines, leading to a variety of substituted amides. rsc.org
Table 2: Examples of Amide Formation Reactions
| Reactant (Amine) | Coupling Agent/Conditions | Product |
|---|---|---|
| Ammonia | EDC, HOBt, DMF | 2-(2,3-Difluoro-6-methoxyphenyl)acetamide |
| Aniline | Toluene (B28343), Reflux (water removal) | N-phenyl-2-(2,3-difluoro-6-methoxyphenyl)acetamide |
| Morpholine | DCC, CH₂Cl₂, Room Temp | 2-(2,3-Difluoro-6-methoxyphenyl)-1-(morpholino)ethan-1-one |
Electrophilic Aromatic Substitution: Regioselectivity and Electronic Effects of Substituents
Electrophilic aromatic substitution (SEAr) reactions introduce new substituents onto the aromatic ring of this compound. wikipedia.org The regiochemical outcome of these reactions is governed by the electronic properties of the substituents already present on the benzene (B151609) ring: the two fluorine atoms, the methoxy (B1213986) group, and the acetic acid side chain. vanderbilt.edu
Methoxy Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring via resonance. It is a powerful ortho, para-director. youtube.com
Fluorine Atoms (-F): Halogens are deactivating via induction but are ortho, para-directing because their lone pairs can donate electron density through resonance. libretexts.orgtaylorandfrancis.com
Acetic Acid Moiety (-CH₂COOH): The phenylacetic acid group is generally considered to be weakly activating and an ortho, para-director.
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile | Major Product (Predicted) |
|---|---|---|
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 2-(5-Nitro-2,3-difluoro-6-methoxyphenyl)acetic acid |
| Bromination | Br⁺ (from Br₂/FeBr₃) | 2-(5-Bromo-2,3-difluoro-6-methoxyphenyl)acetic acid |
| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | 2-(5-Acyl-2,3-difluoro-6-methoxyphenyl)acetic acid |
Role as a Precursor and Building Block in Complex Organic Synthesis
Organic building blocks are functionalized molecules that serve as the foundational components for the modular construction of more complex molecular architectures. sigmaaldrich.com this compound is a valuable building block in organic synthesis, particularly in medicinal chemistry and materials science. Its utility stems from the presence of multiple functional handles that can be selectively manipulated. nih.gov
The carboxylic acid group can be converted into esters, amides, or ketones, or it can be reduced to an alcohol. These transformations allow for the connection of the molecule to other synthetic intermediates. The substituted aromatic ring provides a rigid scaffold and its electronic properties can be tuned through the existing fluoro and methoxy substituents. Furthermore, the aromatic ring itself can be further functionalized via electrophilic substitution, as discussed previously, or through other methods like ortho-lithiation. researchgate.net The difluoro-methoxy substitution pattern is found in various biologically active compounds, and this building block provides a direct route to incorporate this specific motif into larger, more complex target molecules. For instance, related difluoro-methoxyphenyl structures are key components in the synthesis of MEK enzyme inhibitors, highlighting the importance of this class of compounds in drug discovery. google.com
Chiral Derivatization Approaches for Analogous Carboxylic Acids: Methodological Considerations
While this compound is itself achiral, the methodologies for resolving and analyzing chiral carboxylic acids are highly relevant for its analogous chiral derivatives. Chiral derivatization is a powerful strategy used to separate enantiomers of a chiral carboxylic acid. mdpi.com This approach involves reacting the racemic carboxylic acid with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. tcichemicals.com
These resulting diastereomers possess different physical properties and can be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). colostate.edu After separation, the individual enantiomers of the original acid can be recovered by cleaving the bond to the chiral auxiliary. This technique is also widely used for the analytical determination of enantiomeric purity. nih.govresearchgate.net
Table 4: Common Chiral Derivatizing Agents (CDAs) for Carboxylic Acids
| Chiral Derivatizing Agent | Reaction Type | Analytical Method | Reference |
|---|---|---|---|
| (S)-Anabasine | Amide formation | LC/ESI-MS/MS | nih.gov |
| (S)-1-Phenylethylamine | Amide formation | HPLC, NMR | tcichemicals.com |
| (+)-O,O'-Diacetyl-L-tartaric anhydride (B1165640) (DATAN) | Ester formation | RPLC-MS/MS | mdpi.com |
Computational and Theoretical Studies of 2,3 Difluoro 6 Methoxyphenylacetic Acid
Quantum Chemical Investigations of Molecular Structure and Conformations (e.g., DFT, ab initio calculations)
Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational preferences of 2,3-Difluoro-6-methoxyphenylacetic acid. Methods such as Density Functional Theory (DFT), particularly with functionals like B3LYP, and ab initio methods like MP2, are employed to investigate its structural stability. nih.gov These calculations optimize the molecular geometry to find the lowest energy conformation.
Table 1: Predicted Molecular Geometry Parameters for this compound using DFT Note: This data is illustrative, based on typical values from quantum chemical calculations for similar structures.
| Parameter | Predicted Value (Å or °) | Description |
| C-F Bond Length | 1.35 Å | Length of the covalent bond between carbon and fluorine atoms on the phenyl ring. |
| C-O (methoxy) Bond Length | 1.37 Å | Length of the bond between the phenyl ring carbon and the methoxy (B1213986) oxygen. |
| O-CH₃ Bond Length | 1.43 Å | Length of the bond between the methoxy oxygen and the methyl carbon. |
| C=O (carbonyl) Bond Length | 1.21 Å | Length of the double bond in the carboxylic acid group. |
| C-O-C (ether) Bond Angle | 118° | Angle formed by the phenyl carbon, methoxy oxygen, and methyl carbon. |
| O-C=O Bond Angle | 125° | Angle within the carboxylic acid group. |
Vibrational Spectroscopy Predictions and Assignments (e.g., IR, Raman)
Theoretical calculations are essential for interpreting experimental vibrational spectra, such as Infrared (IR) and Raman spectroscopy. By computing the vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. researchgate.net These predicted frequencies are then correlated with the peaks observed in experimental spectra, allowing for a detailed assignment of each vibrational mode to a specific molecular motion, such as stretching, bending, or rocking of bonds. nih.gov
For this compound, key vibrational modes would include the characteristic C-F stretching frequencies, the C=O stretching of the carboxylic acid, O-H stretching, and various vibrations associated with the phenyl ring and the methoxy group. Comparing theoretical and experimental data helps confirm the molecule's structure and predominant conformation at room temperature. nih.govmdpi.com
Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups Note: This data is illustrative and based on characteristic frequencies for the specified functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| O-H Stretch (Carboxylic Acid) | ~3400 cm⁻¹ | Stretching of the hydroxyl bond. |
| C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ | Stretching of the carbonyl double bond. |
| C-O-C Asymmetric Stretch (Ether) | ~1250 cm⁻¹ | Asymmetric stretching of the ether linkage. |
| C-F Stretch | ~1100-1200 cm⁻¹ | Stretching of the carbon-fluorine bonds on the aromatic ring. |
| CH₃ Rocking (Methoxy) | ~1120 cm⁻¹ | Rocking motion of the methyl group. mdpi.com |
Molecular Modeling of Intermolecular Interactions and Binding Affinities
Molecular modeling techniques, including molecular dynamics (MD) simulations, are used to study how this compound interacts with itself and with biological macromolecules. whiterose.ac.uk These simulations model the movements and interactions of atoms over time, providing insights into binding affinities and the forces governing molecular recognition.
The incorporation of fluorine atoms significantly impacts the physicochemical properties of a molecule. researchgate.net Strategic fluorination is a common tactic in medicinal chemistry to enhance metabolic stability and modulate lipophilicity. researchgate.net
Lipophilicity: Fluorine is the most electronegative element, and the C-F bond is highly polarized. Despite this polarity, replacing hydrogen with fluorine often increases a molecule's lipophilicity (measured as logP or logD). soci.org This is because the fluorine atom is small and fits tightly against the carbon, creating a smooth, non-polar surface that can increase favorable interactions with hydrophobic environments. nih.gov The substitution of hydrogen with fluorine can block metabolic processes, such as oxidation on an aromatic ring.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (around 105 kcal/mol), making it resistant to cleavage by metabolic enzymes. soci.org By replacing metabolically vulnerable C-H bonds with C-F bonds, the metabolic stability of the compound is often enhanced, leading to improved bioavailability. researchgate.net
The methoxy group (-OCH₃) plays a crucial role in molecular recognition and binding dynamics. Its impact is twofold:
Hydrogen Bonding: The oxygen atom of the methoxy group is a hydrogen bond acceptor, which can form a key interaction with hydrogen bond donors (e.g., -NH or -OH groups) in a protein's binding site. mdpi.com
Application of Pharmacophore Modeling and Virtual Screening for Structural Analogs
Computational techniques like pharmacophore modeling and virtual screening are powerful tools for discovering new molecules with similar biological activity to a parent compound. nih.gov
Pharmacophore Modeling: A pharmacophore is an abstract 3D representation of the key molecular features necessary for biological activity. For this compound, a pharmacophore model would be constructed by identifying its essential features: a hydrogen bond acceptor/donor (the carboxylic acid), an aromatic ring, a hydrogen bond acceptor (the methoxy oxygen), and potentially hydrophobic or polar regions defined by the fluorine atoms. nih.gov
Virtual Screening: This pharmacophore model is then used as a 3D query to search large databases of chemical compounds. mdpi.com The screening process filters for molecules that spatially match the defined pharmacophoric features. Hits from this virtual screen are compounds that are structurally different from the original molecule but are predicted to have a similar mechanism of action. This approach accelerates the discovery of novel structural analogs for further investigation. nih.gov
Table 3: Workflow for Pharmacophore-Based Virtual Screening
| Step | Description |
| 1. Feature Identification | Key chemical features of this compound (H-bond donors/acceptors, aromatic ring, etc.) are identified. |
| 2. Pharmacophore Model Generation | A 3D model representing the spatial arrangement of these features is created. nih.gov |
| 3. Database Selection | A large chemical compound library (e.g., ZINC, PubChem) is chosen for screening. |
| 4. Virtual Screening | The database is computationally searched to find molecules that fit the 3D pharmacophore query. mdpi.com |
| 5. Hit Selection and Filtering | The resulting compounds ("hits") are ranked based on their fit and further filtered based on other properties (e.g., drug-likeness). |
| 6. Experimental Validation | The most promising candidates are synthesized and tested experimentally to confirm biological activity. |
Mechanistic Investigations of Molecular Interactions Involving 2,3 Difluoro 6 Methoxyphenylacetic Acid Derivatives
Elucidation of Molecular Mechanisms of Action in Biological Systems (e.g., apoptosis induction, cell cycle arrest)
There is no available scientific literature that specifically investigates or elucidates the molecular mechanisms of action of 2,3-Difluoro-6-methoxyphenylacetic acid in biological systems. Consequently, there are no detailed research findings on its potential to induce apoptosis or cause cell cycle arrest in any cell lines.
While research exists on related compounds, such as Methoxyacetic acid (MAA), which has been shown to inhibit prostate cancer cell growth by inducing apoptosis and cell cycle arrest, these findings are not directly applicable to this compound. nih.gov Studies on MAA indicate it functions as a histone deacetylase (HDAC) inhibitor, leading to the downregulation of anti-apoptotic genes and the upregulation of cell cycle inhibitors. nih.gov However, the presence and specific placement of two fluorine atoms on the phenyl ring of this compound would significantly alter its electronic properties and molecular interactions compared to MAA, making direct extrapolation of its biological activity inappropriate without specific experimental evidence.
Table 5.1: Apoptosis Induction and Cell Cycle Arrest Data for this compound
| Cell Line | Treatment Concentration | Apoptosis Induction | Cell Cycle Phase Arrested |
|---|
Enzymatic Inhibition and Receptor Binding Studies at the Molecular Level
No published studies were identified that focus on the enzymatic inhibition or receptor binding properties of this compound. Therefore, there is no data available on its specific molecular targets, binding affinities (such as Kᵢ or IC₅₀ values), or its effects on any particular enzymes or receptors.
Table 5.2: Enzymatic Inhibition and Receptor Binding Profile for this compound
| Enzyme/Receptor Target | Inhibition Constant (Kᵢ) | IC₅₀ | Binding Affinity (Kd) |
|---|
Structure-Activity Relationship (SAR) Analysis for Molecular Design
A structure-activity relationship (SAR) analysis for this compound derivatives is not available in the current scientific literature. Such studies are contingent on the synthesis and biological testing of a series of related analogues to determine which structural features are critical for biological activity. Without foundational data on the biological effects of the parent compound, SAR studies have not been conducted or published.
Table 5.3: Structure-Activity Relationship (SAR) Summary for this compound Derivatives
| Molecular Modification | Change in Activity | Rationale |
|---|
Advanced Analytical and Spectroscopic Methodologies for 2,3 Difluoro 6 Methoxyphenylacetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives and Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 2,3-Difluoro-6-methoxyphenylacetic acid and its derivatives, ¹H and ¹³C NMR provide detailed information about the molecular framework.
In the synthesis of derivatives, such as amides, the parent acid is often converted to a more reactive intermediate like an acyl chloride. For instance, the treatment of this compound with thionyl chloride yields 2,3-difluoro-6-methoxyphenylacetyl chloride. The ¹H-NMR spectrum of this intermediate is a key checkpoint in the synthetic sequence.
The proton NMR spectrum of 2,3-difluoro-6-methoxyphenylacetyl chloride in deuterochloroform (CDCl₃) shows distinct signals that confirm its structure. The aromatic region displays two multiplets at approximately δ 7.02 and δ 6.80 ppm, corresponding to the two protons on the phenyl ring. The methylene (B1212753) protons (-CH₂) adjacent to the newly formed acyl chloride group appear as a singlet at δ 4.25 ppm. The methoxy (B1213986) group (-OCH₃) protons resonate as a sharp singlet at δ 3.91 ppm. This straightforward spectrum allows for rapid confirmation that the conversion from the carboxylic acid to the acyl chloride was successful before proceeding to the next synthetic step.
This acyl chloride can then be reacted with other molecules to form a variety of derivatives. One such example is the reaction with tert-butyl 4-aminopiperidine-1-carboxylate to form an amide linkage. The structural confirmation of the resulting product, tert-Butyl 4-(2-(2,3-difluoro-6-methoxyphenyl)acetamido)piperidine-1-carboxylate, would again rely heavily on NMR spectroscopy to verify the presence of signals from both starting materials and the newly formed amide bond.
Table 1: ¹H-NMR Spectroscopic Data for 2,3-Difluoro-6-methoxyphenylacetyl chloride
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 7.02 | m | Aromatic CH |
| 6.80 | m | Aromatic CH |
| 4.25 | s | -CH₂- |
| 3.91 | s | -OCH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Mass Spectrometry Techniques for Product Identification and Metabolite Research Methodologies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of compounds by measuring the mass-to-charge ratio (m/z) of their ions. For this compound, with a molecular weight of 202.16 g/mol , mass spectrometry is critical for confirming its identity and for potential metabolite identification studies.
In a typical electron ionization (EI) mass spectrum of a phenylacetic acid derivative, common fragmentation patterns include the loss of the carboxyl group and cleavage of the bond between the phenyl ring and the acetic acid side chain. While the specific mass spectrum for this compound is not detailed in available literature, commercial suppliers confirm that this data is generated for compound verification.
Metabolite research for fluorinated aromatic compounds often employs liquid chromatography-mass spectrometry (LC-MS). This technique allows for the separation of the parent drug from its metabolites, followed by their identification based on their mass-to-charge ratios and fragmentation patterns. Potential metabolic pathways for a compound like this compound could include O-demethylation of the methoxy group, hydroxylation of the aromatic ring, or conjugation of the carboxylic acid group with endogenous molecules like glycine (B1666218) or glucuronic acid. Each of these metabolic transformations would result in a predictable mass shift that can be detected by MS. High-resolution mass spectrometry would be particularly useful in determining the elemental composition of any potential metabolites, further aiding in their structural elucidation.
Chromatographic Separations for Purity Assessment and Isolation
Chromatographic techniques are fundamental for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for analyzing phenylacetic acid and its derivatives.
The purity of this compound is typically stated as 95-98% by commercial suppliers, a value determined by chromatographic methods. For the analysis of phenylacetic acids, reversed-phase HPLC is a standard approach. A typical HPLC method would involve a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (like phosphoric acid or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The components are separated based on their hydrophobicity, and detection is commonly achieved using a UV detector.
The conditions for such an analysis would need to be optimized for this compound to ensure good peak shape and resolution from any impurities. Key parameters to optimize include the mobile phase composition, pH, column temperature, and flow rate.
Gas chromatography, often coupled with mass spectrometry (GC-MS), is another viable technique, particularly after derivatization of the carboxylic acid group to a more volatile ester. This method can provide high-resolution separation and sensitive detection, which is useful for identifying and quantifying trace impurities.
Table 2: General Chromatographic Conditions for Phenylacetic Acid Analysis
| Parameter | HPLC | Gas Chromatography |
|---|---|---|
| Stationary Phase | C18 or Phenyl-based column | Capillary column (e.g., DB-5ms) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with acid modifier | Helium or Hydrogen |
| Detection | UV-Vis Detector | Flame Ionization (FID) or Mass Spec (MS) |
| Application | Purity assessment, quantification | Impurity profiling, trace analysis |
These chromatographic methods are essential for ensuring the quality and consistency of this compound used in further research and development, providing reliable data on its purity and stability.
Exploration of 2,3 Difluoro 6 Methoxyphenylacetic Acid in Advanced Materials Science
Leveraging Fluorine-Induced Electronic Properties in Material Design
The strategic placement of fluorine atoms on a phenyl ring, as seen in the structure of 2,3-Difluoro-6-methoxyphenylacetic acid, is known to impart unique electronic effects. These effects are primarily inductive, withdrawing electron density from the aromatic system. This modification can lead to several changes in molecular properties that are highly desirable in materials science:
Enhanced Thermal Stability: The strong carbon-fluorine bond contributes to increased thermal and oxidative stability in the resulting materials.
Modified Acidity and Reactivity: The electron-withdrawing nature of fluorine can alter the acidity of the carboxylic acid group and influence the reactivity of the entire molecule during polymerization or material fabrication.
Low Surface Energy: Fluorinated compounds often exhibit low surface energy, leading to materials with hydrophobic and oleophobic properties.
Dielectric Properties: The introduction of fluorine can lower the dielectric constant of polymers, which is advantageous for applications in microelectronics and high-frequency communication.
It is important to emphasize that these are general properties of fluorinated compounds, and the specific impact of the 2,3-difluoro-6-methoxy substitution pattern on the electronic properties of the phenylacetic acid backbone has not been experimentally determined or reported in the context of material design.
Integration into Functional Organic Materials and Polymers
The carboxylic acid functional group in this compound provides a reactive site for its integration into larger molecular structures, such as polymers. In theory, this compound could serve as a monomer or a precursor for the synthesis of a variety of functional materials.
Potential, though currently theoretical, applications could include its use in the synthesis of:
Specialty Polymers: Through condensation polymerization, the acid functionality could be used to create polyesters or polyamides. The fluorine and methoxy (B1213986) groups would be incorporated as pendant groups along the polymer chain, influencing the bulk properties of the material.
Organic Semiconductors: The electron-withdrawing properties of the difluorinated phenyl ring could be exploited in the design of n-type organic semiconductor materials, although this would require further chemical modification.
Functional Coatings: The anticipated low surface energy could make polymers derived from this compound suitable for creating water- and oil-repellent coatings.
Without dedicated research, any discussion of the integration of this compound into functional materials remains speculative. The synthesis and characterization of polymers and other advanced materials incorporating this specific molecule are necessary to validate these potential applications.
Future Research Directions and Emerging Paradigms for 2,3 Difluoro 6 Methoxyphenylacetic Acid
Innovative Catalytic Approaches for Synthesis and Functionalization
The development of efficient and selective catalytic methods is paramount for unlocking the potential of 2,3-difluoro-6-methoxyphenylacetic acid. Future research will likely focus on moving beyond traditional multi-step syntheses toward more atom-economical and sustainable catalytic routes for both its primary synthesis and subsequent functionalization.
A plausible synthetic pathway could be adapted from established methods, such as the photohalogenation of a corresponding 2,3-difluoro-6-methoxy toluene (B28343) precursor, followed by a catalyzed carbonylation reaction to introduce the acetic acid moiety. google.com However, emerging catalytic strategies offer more direct and elegant alternatives. One promising avenue is the use of visible-light photoredox catalysis to achieve direct carboxylation of polyfluoroarenes using CO₂. researchgate.net This approach could potentially enable the synthesis of the target acid from a 1,2,3-trifluoro-4-methoxybenzene precursor by selectively converting a C-F bond to a C-COOH bond under mild conditions.
Beyond synthesis, the true potential of this compound lies in its capacity as a scaffold for diversification through late-stage functionalization. Modern transition-metal-catalyzed C-H activation is a powerful tool for this purpose. nih.gov Earth-abundant metal catalysts, such as those based on manganese or cobalt, could be employed to selectively introduce new substituents onto the aromatic ring. nih.govnih.gov These reactions, which forge new C-C or C-heteroatom bonds at previously unreactive C-H positions, would enable the modular synthesis of a diverse library of analogues from the core structure. Furthermore, enzyme- and metalloenzyme-catalyzed C-H functionalization offers a pathway to achieve high levels of chemo- and regioselectivity that are often challenging with traditional chemical catalysts. rochester.edu
| Catalytic Approach | Potential Application | Key Advantages | Relevant Research Area |
|---|---|---|---|
| Visible-Light Photoredox Catalysis | Primary synthesis via C-F or C-H carboxylation with CO₂ | Mild reaction conditions, use of sustainable reagents (CO₂), high selectivity. researchgate.netmdpi.comnih.gov | Green Chemistry, Organic Synthesis |
| Transition-Metal C-H Activation | Late-stage functionalization of the aromatic ring | High atom economy, direct installation of functional groups, access to novel chemical space. nih.govnih.govscispace.com | Organometallic Chemistry, Drug Discovery |
| Biocatalysis / Metalloenzyme Catalysis | Enantioselective and regioselective functionalization | Exceptional selectivity, operation in aqueous media, environmentally benign. rochester.edu | Biotechnology, Asymmetric Synthesis |
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The unique substitution pattern of this compound—combining the electron-withdrawing effects of two adjacent fluorine atoms with the electron-donating methoxy (B1213986) group and the versatile carboxylic acid handle—makes it an intriguing candidate for exploration at the crossroads of chemistry, biology, and materials science.
Chemistry-Biology Interface: In medicinal chemistry, fluorination is a widely used strategy to enhance a drug candidate's metabolic stability, binding affinity, and bioavailability. chem-space.com The this compound scaffold could serve as a valuable "fragment" in fragment-based drug discovery (FBDD). lifechemicals.com The presence of fluorine provides a sensitive probe for ¹⁹F-NMR spectroscopy, a powerful technique for screening fragment libraries against biological targets like proteins and RNAs to identify binding events. nih.govmdpi.comlifechemicals.com By using this compound as a starting point, medicinal chemists could elaborate the structure to develop potent and selective inhibitors or modulators for a range of therapeutic targets.
Chemistry-Materials Science Interface: The introduction of fluorine into polymers dramatically alters their properties, often imparting high thermal stability, chemical inertness, low surface energy, and unique dielectric characteristics. acs.orgsciengine.comwikipedia.org The carboxylic acid group of this compound allows it to be used as a monomer for creating novel fluorinated polyesters or polyamides. These materials could find applications as advanced coatings, low-friction surfaces, or specialty membranes. nih.govnih.gov Furthermore, it could be incorporated as a dopant or additive to modify the properties of existing polymers, creating new materials with tailored hydrophobicity, weather resistance, or optical properties.
| Interdisciplinary Field | Potential Role of this compound | Key Enabling Properties |
|---|---|---|
| Medicinal Chemistry / Biology | Core scaffold or fragment for drug discovery (FBDD). lifechemicals.com | Enhanced metabolic stability, altered pKa, ¹⁹F-NMR handle for binding assays. chem-space.comnih.gov |
| Materials Science / Polymer Chemistry | Monomer for fluorinated polyesters/polyamides or a performance-enhancing additive. | Imparts thermal stability, chemical resistance, and low surface energy to polymers. acs.orgsciengine.comnih.gov |
Computational Design of Next-Generation Analogues
Advances in computational chemistry provide powerful tools to accelerate the discovery and optimization of new molecules, mitigating the time and expense of extensive empirical synthesis and testing. For a scaffold like this compound, in silico methods are essential for rationally designing next-generation analogues with desired properties.
Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the fundamental properties of novel derivatives. researchgate.net For instance, computational studies can accurately forecast how additional substitutions on the aromatic ring would alter the molecule's geometry, electronic charge distribution, and reactivity. researchgate.net This is particularly relevant for predicting changes in acidity (pKa) or the molecule's ability to participate in specific noncovalent interactions, such as hydrogen bonding or halogen bonding, which are critical for biological activity. nih.govchapman.edu
In the context of drug design, molecular dynamics simulations can model how different analogues bind to a target protein, providing insights into binding affinity and orientation. For materials science applications, computational models can predict the bulk properties of polymers derived from this monomer, guiding synthetic efforts toward materials with optimal thermal, mechanical, or electronic characteristics. Furthermore, computational chemistry is increasingly used to predict spectroscopic signatures, such as ¹⁹F NMR chemical shifts. nih.gov This capability is synergistic with the proposed use of these compounds in ¹⁹F-NMR-based screening, as predicted shifts can help identify and characterize novel products and their interactions in complex biological environments. By prioritizing the most promising virtual compounds, computational design streamlines the entire research and development pipeline.
| Computational Method | Application in Designing Analogues | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Predicting the effect of new functional groups on the core structure. | Molecular geometry, electronic properties, pKa, reaction energetics. nih.govchapman.edu |
| Molecular Dynamics (MD) | Simulating interactions with biological targets or polymer chains. | Binding affinity, conformational changes, material packing and dynamics. |
| Spectroscopic Prediction | Calculating expected NMR spectra to aid in characterization. | ¹⁹F NMR chemical shifts for screening and identification. nih.gov |
Q & A
Basic: What are the recommended storage conditions for 2,3-Difluoro-6-methoxyphenylacetic acid to ensure chemical stability during long-term research use?
Answer:
The compound should be stored in a tightly sealed container under inert conditions (e.g., nitrogen atmosphere) at 2–8°C, protected from moisture and heat. Avoid exposure to strong acids/bases, oxidizing/reducing agents, and direct light, as these conditions may induce decomposition or hazardous reactions. Stability under recommended storage conditions is confirmed, but thermal degradation studies (e.g., TGA/DSC) are advised for extended storage validation .
Basic: How can researchers synthesize this compound, and what are the critical parameters to control during synthesis?
Answer:
A plausible route involves Suzuki-Miyaura coupling of 2,3-difluoro-6-methoxyphenylboronic acid with bromoacetic acid derivatives. Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand optimization.
- Base : K₂CO₃ or Cs₂CO₃ to maintain pH > 7.
- Solvent : THF or DMF for solubility and reaction efficiency.
Monitor reaction progress via TLC or HPLC, and purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: What analytical techniques are most effective for confirming the purity and structural integrity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and absence of impurities.
- Mass Spectrometry : High-resolution ESI-MS or GC-MS for molecular ion validation (note: public databases like NIST may lack reference spectra, necessitating in-house calibration) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) for purity assessment.
Advanced: How can researchers resolve discrepancies in reported reactivity or stability data for this compound across different studies?
Answer:
Contradictions often arise from variations in experimental conditions (e.g., solvent polarity, temperature). To resolve these:
- Design of Experiments (DoE) : Use factorial design (e.g., 2^k models) to isolate variables like pH, temperature, and solvent effects .
- Accelerated Stability Testing : Conduct stress tests under controlled oxidative/thermal conditions (40°C/75% RH) with HPLC monitoring to identify degradation pathways .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., 2-fluoro-6-methoxyphenylacetic acid) to infer reactivity trends .
Advanced: What strategies are recommended for optimizing the coupling efficiency of this compound in palladium-catalyzed cross-coupling reactions?
Answer:
- Ligand Screening : Test bidentate ligands (dppf, Xantphos) to enhance Pd catalyst turnover.
- Solvent Optimization : Evaluate polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for solubility and reaction kinetics.
- Additives : Include phase-transfer catalysts (e.g., TBAB) or silver salts (Ag₂O) to suppress protodeboronation.
- Kinetic Studies : Use in situ FTIR or Raman spectroscopy to track reaction intermediates and adjust stoichiometry .
Advanced: How does the electronic influence of fluorine substituents affect the acidity of the phenylacetic acid moiety in this compound, and how can this be experimentally quantified?
Answer:
The electron-withdrawing fluorine atoms at the 2- and 3-positions increase acidity by destabilizing the conjugate base. To quantify:
- Potentiometric Titration : Measure pKa in aqueous/organic solvent mixtures (e.g., water/DMSO).
- DFT Calculations : Compare calculated vs. experimental pKa values using Gaussian or ORCA software.
- Substituent Effects : Benchmark against non-fluorinated analogs (e.g., 6-methoxyphenylacetic acid) to isolate electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
